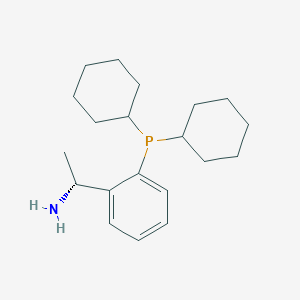
(R)-1-(2-(Dicyclohexylphosphino)phenyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(2-(Dicyclohexylphosphino)phenyl)ethanamine is a chiral phosphine ligand used in various enantioselective organic chemical transformations. This compound is known for its ability to facilitate asymmetric synthesis, making it valuable in the field of organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-(Dicyclohexylphosphino)phenyl)ethanamine typically involves the reaction of 2-(dicyclohexylphosphino)benzaldehyde with ®-1-phenylethylamine. The reaction is carried out under inert conditions, often using a solvent such as toluene or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(2-(Dicyclohexylphosphino)phenyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The compound can undergo substitution reactions, where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced forms of the compound or its derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
®-1-(2-(Dicyclohexylphosphino)phenyl)ethanamine has numerous applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Applied in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism by which ®-1-(2-(Dicyclohexylphosphino)phenyl)ethanamine exerts its effects involves its role as a ligand in catalytic processes. The compound coordinates with metal centers, forming complexes that facilitate various chemical transformations. The chiral nature of the ligand allows for enantioselective reactions, leading to the formation of optically active products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-(2-(Dicyclohexylphosphino)phenyl)ethanamine: The enantiomer of the compound, used in similar applications but with opposite chirality.
Bis(dicyclohexylphosphino)ethane: A related compound with two phosphine groups, used in different catalytic processes.
Triphenylphosphine: A commonly used phosphine ligand with different steric and electronic properties.
Uniqueness
®-1-(2-(Dicyclohexylphosphino)phenyl)ethanamine is unique due to its chiral nature and the specific steric and electronic environment it provides in catalytic reactions. This makes it particularly valuable in asymmetric synthesis, where the formation of enantiomerically pure products is crucial.
Eigenschaften
Molekularformel |
C20H32NP |
|---|---|
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
(1R)-1-(2-dicyclohexylphosphanylphenyl)ethanamine |
InChI |
InChI=1S/C20H32NP/c1-16(21)19-14-8-9-15-20(19)22(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h8-9,14-18H,2-7,10-13,21H2,1H3/t16-/m1/s1 |
InChI-Schlüssel |
SGNNZFBEFKGDNB-MRXNPFEDSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)N |
Kanonische SMILES |
CC(C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



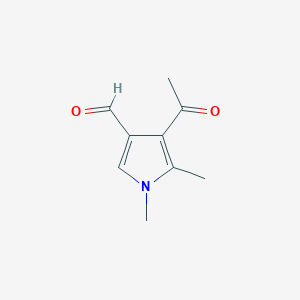
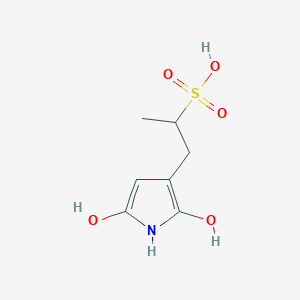

![4-[2-(Butane-1-sulfonyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12875890.png)
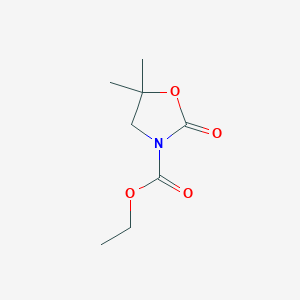

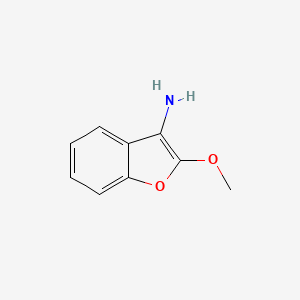

![3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12875930.png)
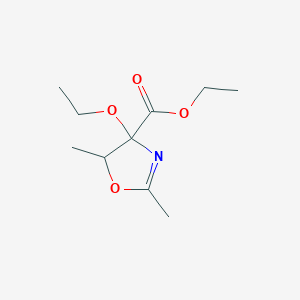
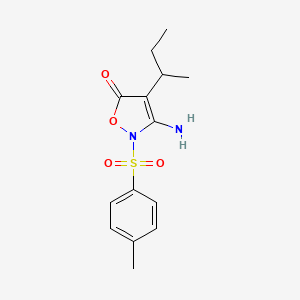

![7-Methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboximidamide](/img/structure/B12875961.png)
